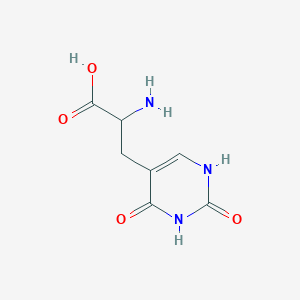
4-Amino-4H-1,2,4-triazole-3,5-dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-4H-1,2,4-triazole-3,5-dimethanol is a chemical compound with the molecular formula C4H8N4O2. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and material science .
準備方法
Synthetic Routes and Reaction Conditions
4-Amino-4H-1,2,4-triazole-3,5-dimethanol can be synthesized through the condensation of glycolic acid with hydrazine hydrate. The reaction involves adding hydrazine monohydrate to 70% aqueous glycolic acid at 0°C . The resulting product is then purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-Amino-4H-1,2,4-triazole-3,5-dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
科学的研究の応用
4-Amino-4H-1,2,4-triazole-3,5-dimethanol has several scientific research applications:
作用機序
The mechanism of action of 4-Amino-4H-1,2,4-triazole-3,5-dimethanol involves its adsorption onto metal surfaces, forming a protective layer that inhibits corrosion. The compound interacts with the metal surface through its nitrogen and oxygen atoms, which coordinate with metal ions, reducing the rate of corrosion . Additionally, its biological activities are attributed to its ability to interfere with microbial cell wall synthesis and enzyme functions .
類似化合物との比較
Similar Compounds
4-Amino-1,2,4-triazole: A simpler analog with similar corrosion inhibition properties.
3,5-Diamino-1,2,4-triazole: Known for its use as an inhibitor of DNA synthesis and antitumor agent.
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: Used in coordination chemistry to form spin-crossover compounds.
Uniqueness
4-Amino-4H-1,2,4-triazole-3,5-dimethanol is unique due to its dual functionality, possessing both amino and hydroxymethyl groups. This dual functionality enhances its ability to form stable complexes with metal ions, making it a more effective corrosion inhibitor compared to its analogs .
特性
CAS番号 |
21531-98-6 |
|---|---|
分子式 |
C4H8N4O2 |
分子量 |
144.13 g/mol |
IUPAC名 |
[4-amino-5-(hydroxymethyl)-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/C4H8N4O2/c5-8-3(1-9)6-7-4(8)2-10/h9-10H,1-2,5H2 |
InChIキー |
LNUNQJPIDQRJHP-UHFFFAOYSA-N |
正規SMILES |
C(C1=NN=C(N1N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)

![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)

![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)




![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)


![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
